molecular formula C10H20NO4P B14616651 Diethyl [tert-butoxy(cyano)methyl]phosphonate CAS No. 59463-49-9

Diethyl [tert-butoxy(cyano)methyl]phosphonate

Cat. No.: B14616651
CAS No.: 59463-49-9
M. Wt: 249.24 g/mol
InChI Key: XKFOVAFSZZPVTI-UHFFFAOYSA-N
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Description

Diethyl [tert-butoxy(cyano)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a tert-butoxy(cyano)methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [tert-butoxy(cyano)methyl]phosphonate typically involves the reaction of diethyl phosphite with tert-butyl bromoacetate and sodium cyanide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester. The general reaction scheme is as follows:

    Reaction of Diethyl Phosphite with tert-Butyl Bromoacetate: This step involves the nucleophilic substitution of the bromine atom by the phosphite group.

    Addition of Sodium Cyanide: Sodium cyanide is then added to introduce the cyano group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [tert-butoxy(cyano)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require strong bases or nucleophiles, such as sodium hydride (NaH) or Grignard reagents.

Major Products Formed

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phosphonates depending on the reagents used.

Scientific Research Applications

Diethyl [tert-butoxy(cyano)methyl]phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl [tert-butoxy(cyano)methyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. The cyano group can also participate in nucleophilic addition reactions, further enhancing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl [cyano(methyl)]phosphonate: Lacks the tert-butoxy group, making it less bulky and potentially less sterically hindered.

    Diethyl [tert-butoxy(methyl)]phosphonate: Lacks the cyano group, reducing its reactivity in nucleophilic addition reactions.

    Diethyl [tert-butoxy(ethyl)]phosphonate: Contains an ethyl group instead of a cyano group, altering its chemical properties and reactivity.

Uniqueness

Diethyl [tert-butoxy(cyano)methyl]phosphonate is unique due to the presence of both the tert-butoxy and cyano groups. This combination provides a balance of steric bulk and reactivity, making it a versatile compound for various applications in synthesis and research.

Properties

CAS No.

59463-49-9

Molecular Formula

C10H20NO4P

Molecular Weight

249.24 g/mol

IUPAC Name

2-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxy]acetonitrile

InChI

InChI=1S/C10H20NO4P/c1-6-13-16(12,14-7-2)9(8-11)15-10(3,4)5/h9H,6-7H2,1-5H3

InChI Key

XKFOVAFSZZPVTI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C#N)OC(C)(C)C)OCC

Origin of Product

United States

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